molecular formula C12H8N2O3 B8612099 5-Benzoylpyrazine-2-carboxylic acid

5-Benzoylpyrazine-2-carboxylic acid

Cat. No.: B8612099
M. Wt: 228.20 g/mol
InChI Key: OOOGJKOYWSKJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzoylpyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H8N2O3 and its molecular weight is 228.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

5-benzoylpyrazine-2-carboxylic acid

InChI

InChI=1S/C12H8N2O3/c15-11(8-4-2-1-3-5-8)9-6-14-10(7-13-9)12(16)17/h1-7H,(H,16,17)

InChI Key

OOOGJKOYWSKJFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C(C=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred, cooled (0° C.) solution of 2-pyrazine carboxylic acid (3.0 g, 24.2 mmol) and benzaldehyde (7.4 mL; 73 mmol) in a 50% aqueous solution of sulfuric acid (40 mL) and 25 mL of acetic acid was added FeSO4 7 H2O (20.3 g, 73 mmol dissolved in 50 mL of water) and t-butyl peroxide (9.2 mL; 73 mmol) simultaneously. After stirring for 1 hour, the reaction was treated with 200 mL of water. A precipitate formed which was filtered and washed with methylene chloride (3×100 mL) to yield a tan solid (36% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
FeSO4
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
36%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.